

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide versus other chemical intermediates

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Compound of Interest

Compound Name: **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**

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A Comparative Guide to Sulfonamide Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** and other key chemical intermediates used in the synthesis of sulfonylurea-based active pharmaceutical ingredients (APIs), with a particular focus on the widely-used antidiabetic drug, Glibenclamide. This analysis is supported by available experimental data to inform decisions in process development and optimization.

Executive Summary

The synthesis of complex APIs like Glibenclamide relies on the efficient and high-yielding preparation of key intermediates. While **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** represents a potential building block in medicinal chemistry, its direct application in the synthesis of prominent drugs like Glibenclamide is not extensively documented in publicly available literature. In contrast, intermediates such as 4-acetyl ethylamino benzsulfamide and 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide are well-established precursors in industrial Glibenclamide synthesis. This guide will compare

the known synthetic routes, reported yields, and general reactivity of these intermediates to provide a comprehensive overview for researchers in the field.

Chemical Intermediates at a Glance

Chemical Intermediate	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Role
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide	7467-48-3[1]	C13H20N2O2S[1]	268.38[1]	Potential sulfonylurea precursor
4-acetyl ethylamino benz sulfamide	Not available	C10H14N2O3S	242.30	Intermediate in Glibenclamide synthesis
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide	16673-34-0	C16H17ClN2O4S	368.84	Key precursor for Glibenclamide

Comparative Analysis of Synthetic Performance

The efficiency of an API synthesis is heavily dependent on the yield and purity of its intermediates. Below is a comparison of the available data for the synthesis of the discussed intermediates.

Intermediate	Starting Material(s)	Key Reagents	Reported Yield	Reference
4-acetyl ethylamino benzsulfamide	Phenethylamine, Acetic anhydride	Chlorosulfonic acid, Ammonia water	55-60%	[2]
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide	N-phenylethyl-5-chloro-2-methoxybenzamide	Chlorosulfonic acid, Ammonia	Data not specified	

Note: Specific yield data for the synthesis of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** and **4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide** from readily available starting materials is not detailed in the reviewed literature, highlighting a gap in publicly accessible process data.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and process optimization. The following sections outline the synthesis methods for key Glibenclamide intermediates based on available patent literature.

Synthesis of 4-acetyl ethylamino benzsulfamide

This process involves a three-step synthesis starting from phenethylamine.

- Acylation: Phenethylamine is reacted with acetic anhydride to produce a crude acetyl phenethylamine acyl compound.
- Chlorosulfonation: The acetylated compound is then reacted with chlorosulfonic acid to yield acetylamino-benzenesulfonyl chloride.
- Amination: The final step involves the reaction of the sulfonyl chloride with ammonia water to produce 4-acetyl ethylamino benzsulfamide.[2]

A reported yield for this multi-step process is in the range of 55-60%. [2]

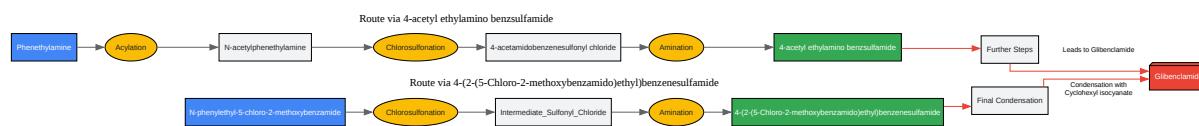
Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide

This intermediate is synthesized from N-phenylethyl-5-chloro-2-methoxybenzamide.

- Chlorosulfonation: N-phenylethyl-5-chloro-2-methoxybenzamide is reacted with chlorosulfonic acid.
- Amination: The resulting sulfonyl chloride is then treated with ammonia to yield the final product.

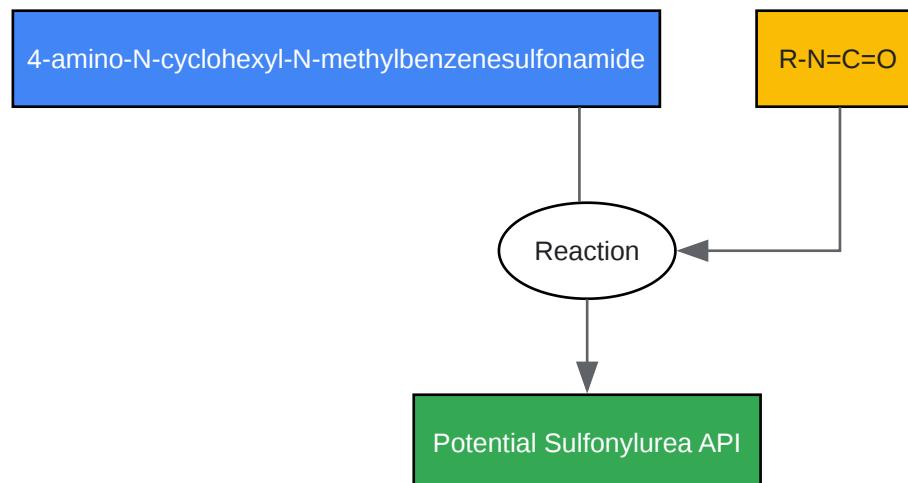
Logical Relationships and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic pathways for Glibenclamide and the positioning of the discussed intermediates.



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Caption: Synthetic routes to Glibenclamide via different key intermediates.



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Caption: Potential reactivity of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.

Discussion and Conclusion

The selection of a chemical intermediate in pharmaceutical manufacturing is a critical decision influenced by factors such as synthetic accessibility, yield, purity, cost, and scalability.

- 4-acetyl ethylamino benzsulfamide offers a documented synthetic pathway with quantifiable yields, making it a viable option for process development. The multi-step synthesis, however, may present challenges in optimization and cost-effectiveness.
- 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide is a late-stage intermediate in a common Glibenclamide synthesis route. Its proximity to the final API simplifies the subsequent steps but may require more complex starting materials.
- **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**, while structurally relevant to the sulfonylurea class of compounds, lacks documented application in the synthesis of major drugs like Glibenclamide. Its primary amino group suggests potential for direct reaction with isocyanates to form a sulfonylurea linkage. However, without experimental data on this specific reaction, its efficiency and viability remain theoretical. Further research into the reactivity and potential applications of this intermediate is warranted to fully assess its utility in pharmaceutical synthesis.

For drug development professionals, the choice of intermediate will depend on a thorough evaluation of these factors, including in-house synthetic capabilities and overall cost of goods. The intermediates with well-established synthetic protocols and documented performance in API synthesis, such as 4-acetyl ethylamino benzsulfamide, currently represent lower-risk options for the development of Glibenclamide and related compounds.

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